molecular formula C21H17BrN4O B10891552 N-(4-bromophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10891552
M. Wt: 421.3 g/mol
InChI Key: NHPZSVWVFLJQKD-UHFFFAOYSA-N
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Description

N~4~-(4-BROMOPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with bromophenyl, dimethyl, and phenyl groups

Properties

Molecular Formula

C21H17BrN4O

Molecular Weight

421.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17BrN4O/c1-13-12-18(21(27)24-16-10-8-15(22)9-11-16)19-14(2)25-26(20(19)23-13)17-6-4-3-5-7-17/h3-12H,1-2H3,(H,24,27)

InChI Key

NHPZSVWVFLJQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMOPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMOPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-(4-BROMOPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics

Mechanism of Action

The mechanism of action of N4-(4-BROMOPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and leading to downstream effects. For example, in cancer cells, it may inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-BROMOPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl, dimethyl, and phenyl groups on the pyrazolo[3,4-b]pyridine core differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science .

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